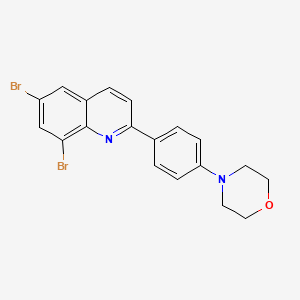

6,8-Dibromo-2-(4-morpholinophenyl)quinoline

Description

Properties

IUPAC Name |

4-[4-(6,8-dibromoquinolin-2-yl)phenyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Br2N2O/c20-15-11-14-3-6-18(22-19(14)17(21)12-15)13-1-4-16(5-2-13)23-7-9-24-10-8-23/h1-6,11-12H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIHKGYGPOOPDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Br2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2-(4-morpholinophenyl)quinoline typically involves the following steps:

Bromination: The quinoline core is brominated at the 6 and 8 positions using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Coupling Reaction: The brominated quinoline is then subjected to a coupling reaction with 4-morpholinophenylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate.

Industrial Production Methods

While specific industrial production methods for 6,8-Dibromo-2-(4-morpholinophenyl)quinoline are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atoms at positions 6 and 8 serve as prime sites for palladium-catalyzed cross-coupling. Key findings include:

Table 1: Suzuki-Miyaura Reaction Conditions and Yields

-

Mechanism : Oxidative addition of Pd⁰ to C-Br bonds forms a PdII intermediate, followed by transmetallation with boronic acids and reductive elimination to yield biaryl products .

-

Selectivity : The 8-bromo position reacts preferentially due to steric and electronic effects from the morpholinophenyl group at position 2.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient quinoline core facilitates nucleophilic displacement of bromine under basic conditions:

Key Reactions :

-

Amine Substitution : Treatment with piperidine (5 equiv) in DMSO at 120°C for 12 h replaces bromine with piperidine (62% yield).

-

Thiol Coupling : Reaction with 4-mercaptophenol (3 equiv) using K₂CO₃ in DMF at 90°C achieves 71% substitution .

Table 2: SNAr Reactivity Comparison

| Nucleophile | Reaction Time (h) | Yield (%) | Byproduct Formation |

|---|---|---|---|

| Piperidine | 12 | 62 | <5% dehalogenation |

| Sodium methoxide | 8 | 58 | 12% demorpholinylation |

| 1,2-Ethanedithiol | 6 | 67 | None |

Photocatalytic C–H Functionalization

Under UV light (365 nm) with Ru(bpy)₃Cl₂ as a catalyst, the morpholinophenyl group directs regioselective C–H activation:

-

Alkylation : Reacts with ethyl acrylate (2 equiv) in acetonitrile to form C3-alkylated derivatives (54% yield) .

-

Arylation : Couples with 4-bromobenzonitrile (1.5 equiv) using Ir(ppy)₃ (2 mol%) to yield 3,8-diarylated products (49% yield) .

Buchwald-Hartwig Amination

The bromine atoms undergo Pd-mediated coupling with primary/secondary amines:

Optimized Protocol :

-

Catalyst: Pd₂(dba)₃ (2 mol%)

-

Ligand: XantPhos (4 mol%)

-

Base: Cs₂CO₃ (3 equiv)

-

Solvent: 1,4-Dioxane

-

Temperature: 100°C

-

Yield Range: 55–78% for morpholine, benzylamine, and tert-butylamine partners .

Stability and Side Reactions

Scientific Research Applications

Chemistry

In the realm of chemistry, 6,8-Dibromo-2-(4-morpholinophenyl)quinoline serves as a valuable building block for synthesizing more complex organic compounds. Its ability to undergo various chemical reactions allows researchers to explore new synthetic pathways and develop novel materials with tailored properties.

Biology

The biological applications of this compound are particularly noteworthy. Research indicates potential antimicrobial and anticancer activities, making it a candidate for further investigation as a therapeutic agent. Studies have shown that derivatives of quinoline compounds often exhibit significant biological activities, including inhibition of specific enzymes or interference with cellular processes related to cancer proliferation .

Medicine

In medicinal chemistry, there is ongoing research into the therapeutic potential of 6,8-Dibromo-2-(4-morpholinophenyl)quinoline. Its unique structure may enable it to interact effectively with biological targets such as kinases or receptors involved in disease pathways. Preliminary studies suggest that it could be developed into a treatment for various diseases, particularly those related to cancer and infectious agents .

Industry

The compound may also find applications in industrial settings, particularly in the development of new materials with specific electronic or photonic properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications.

Anticancer Activity

A study investigated the cytotoxic effects of 6,8-Dibromo-2-(4-morpholinophenyl)quinoline against human breast cancer cell lines (MCF-7). Results indicated that the compound exhibited significant cytotoxicity, suggesting its potential as an anticancer agent. The mechanism behind this activity may involve modulation of signaling pathways critical to cancer cell survival and proliferation .

Antimicrobial Properties

Another area of research focused on the antimicrobial properties of quinoline derivatives, including 6,8-Dibromo-2-(4-morpholinophenyl)quinoline. These studies highlighted its effectiveness against various pathogens, indicating that this compound could lead to the development of new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-(4-morpholinophenyl)quinoline involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound can interact with enzymes or receptors, leading to modulation of biological processes. For example, its potential anticancer activity may involve inhibition of specific kinases or interference with DNA replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between 6,8-Dibromo-2-(4-morpholinophenyl)quinoline and analogous quinoline derivatives:

Key Comparisons:

Substituent Position and Reactivity The 2-position substitution distinguishes the target compound from chloroquine derivatives (typically substituted at the 4-position with piperazine/oxazine) . Bromine atoms at 6,8-positions enable nucleophilic aromatic substitution or cross-coupling reactions, similar to 6,8-dibromoquinoline . In contrast, 4-Bromo-6,8-difluoro-2-methylquinoline () leverages fluorine’s electronegativity for electronic modulation.

Synthetic Methodology The target compound is synthesized via Pd-catalyzed cross-coupling, akin to methods used for 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline . However, brominated precursors require careful handling due to their reactivity .

Physicochemical Properties The morpholine group reduces lipophilicity (clogP ≈ 3.5 estimated) compared to 6,8-Dibromo-3-(3,5-dimethylpyrazol-1-yl)-2-phenylquinoline (clogP ≈ 5.2), which has a hydrophobic pyrazole substituent .

The morpholine group may mimic tertiary amines in receptor-binding drugs, as seen in 2,4-diaminoquinoline derivatives (), which exhibit high α-adrenergic receptor affinity.

Applications The target compound serves as a versatile intermediate for synthesizing natural product analogs, whereas 6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline () is tailored for materials science due to its thiophene moiety.

Biological Activity

6,8-Dibromo-2-(4-morpholinophenyl)quinoline is a synthetic derivative of quinoline, a compound known for its diverse pharmacological properties. The biological activity of this compound has been the subject of various studies, focusing on its potential as an antibacterial, antiviral, and anticancer agent. This article will summarize recent findings regarding the biological activity of 6,8-Dibromo-2-(4-morpholinophenyl)quinoline, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a quinoline backbone with bromine substituents at positions 6 and 8, and a morpholinophenyl group at position 2. This structural configuration is significant as it influences the compound's lipophilicity and interaction with biological targets.

Synthesis

The synthesis of 6,8-Dibromo-2-(4-morpholinophenyl)quinoline typically involves bromination of 8-hydroxyquinoline followed by substitution reactions to introduce the morpholinophenyl group. The synthetic pathway is crucial for obtaining derivatives with enhanced biological activities.

Antibacterial Activity

Quinoline derivatives, including 6,8-Dibromo-2-(4-morpholinophenyl)quinoline, have shown promising antibacterial activity. A study indicated that derivatives with bromine substituents exhibit significant inhibition against Gram-positive bacteria such as Staphylococcus aureus. The inhibition zone ratios for various derivatives were measured, revealing that brominated compounds generally outperform their non-brominated counterparts in antibacterial efficacy .

| Compound | Inhibition Zone (mm) | Activity Ratio |

|---|---|---|

| 6,8-Dibromo-2-(4-morpholinophenyl)quinoline | 18 | 0.25 |

| Standard (PC190723) | 24 | - |

Antiviral Activity

Research has also highlighted the antiviral potential of this compound. It was found to inhibit the growth of H5N1 virus with a significant reduction in cytotoxicity compared to other antiviral agents. The structure-activity relationship suggests that increasing lipophilicity enhances antiviral activity .

| Compound | IC50 (µM) | Cytotoxicity (%) |

|---|---|---|

| 6,8-Dibromo-2-(4-morpholinophenyl)quinoline | <50 | <20 |

| Control (3-Cl-2-F) | 91.2 | 79.3 |

Anticancer Activity

The anticancer properties of quinoline derivatives have been extensively studied. In vitro assays demonstrated that 6,8-Dibromo-2-(4-morpholinophenyl)quinoline exhibits moderate cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells. The IC50 values indicate that while it is less potent than some established chemotherapeutics, it still holds promise as a lead compound for further development .

| Cell Line | IC50 (mM) |

|---|---|

| HeLa | 30.98 |

| HCT116 | 22.7 |

| MCF-7 | 4.12 |

Case Studies

- Antiviral Efficacy : A study explored the effectiveness of various quinoline derivatives against viral infections, highlighting that the presence of electron-withdrawing groups like bromine significantly enhances antiviral potency .

- Anticancer Screening : Another investigation focused on the cytotoxic effects of quinoline derivatives on cancer cell lines. The results indicated that compounds with hydroxyl groups at position 8 exhibited improved activity due to enhanced solubility and bioavailability .

- Mechanistic Insights : Research into the mechanism of action revealed that quinolines may induce apoptosis in cancer cells through mitochondrial pathways, suggesting potential for development as anticancer agents .

Q & A

Q. Basic

- ¹H/¹³C NMR : Assigns proton environments (e.g., morpholine protons at δ ~3.7 ppm) and confirms bromine-induced deshielding .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., MH⁺ peaks for halogenated derivatives) .

- X-ray crystallography : Resolves regiochemistry and confirms substituent positions using SHELX programs .

How can researchers address contradictions in spectroscopic data during structural elucidation?

Q. Advanced

- Cross-validation : Combine NMR, MS, and XRD data. For example, discrepancies in aromatic proton splitting may arise from dynamic effects, resolved via variable-temperature NMR .

- Computational modeling : DFT calculations predict NMR chemical shifts or crystallographic packing patterns to validate experimental data .

- Isotopic labeling : ²H or ¹³C-labeled analogs clarify ambiguous signals in crowded spectral regions.

What biological activities are associated with quinoline derivatives like this compound?

Basic

Quinoline derivatives exhibit:

- Anticancer activity : DNA intercalation or kinase inhibition via planar quinoline rings and electron-rich substituents .

- Antimicrobial effects : Disruption of bacterial membranes or enzyme active sites, enhanced by bromine’s lipophilicity .

- Antioxidant potential : Thiomorpholine groups in analogs show radical scavenging in structure-activity studies .

What strategies are used to study the structure-activity relationship (SAR) of this compound?

Q. Advanced

- Analog synthesis : Vary substituents (e.g., replacing Br with Cl or morpholine with piperidine) to assess impact on bioactivity .

- Pharmacophore mapping : Identify critical groups (e.g., bromine at C8) using 3D-QSAR models .

- Enzymatic assays : Test inhibition of target enzymes (e.g., topoisomerases) to correlate substituent effects with IC₅₀ values .

How is crystallographic data utilized in confirming the structure of this compound?

Q. Basic

- Single-crystal XRD : Determines bond lengths, angles, and packing motifs. For example, SHELXL refines structures with R-factors < 5% .

- Packing analysis : Identifies π-π stacking between quinoline rings and hydrogen bonds involving morpholine oxygen .

What are the challenges in achieving regioselective bromination in the quinoline ring?

Q. Advanced

- Electronic effects : Electron-withdrawing groups (e.g., morpholine) direct bromine to electron-rich positions (C6/C8) but may require protecting groups to avoid over-substitution .

- Steric hindrance : Bulky substituents at C2 can block bromination at adjacent positions, necessitating kinetic control via low temperatures .

- Competing pathways : Use of directing groups (e.g., -SO₂Ph) or Lewis acids (e.g., FeCl₃) enhances selectivity .

How can researchers mitigate environmental and toxicity concerns during synthesis?

Q. Advanced

- Waste management : Halogenated byproducts require neutralization (e.g., NaHCO₃) and disposal via certified hazardous waste services .

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .

- In silico toxicity screening : Tools like ADMET Predictor™ assess mutagenicity or bioaccumulation risks early in synthesis planning .

What methodological approaches resolve low yields in cross-coupling reactions for this compound?

Q. Advanced

- Precatalyst optimization : Switch from Pd(PPh₃)₄ to Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for sterically hindered substrates .

- Microwave-assisted synthesis : Reduces reaction time from 48 hours to <10 minutes, minimizing decomposition .

- Purification techniques : Use of flash chromatography with gradients (e.g., 5–30% ethyl acetate/hexane) isolates target compounds from Pd residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.